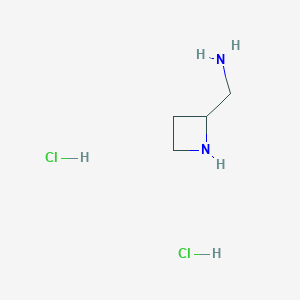

Azetidin-2-ylmethanamine dihydrochloride

Description

Historical Perspective and Initial Discoveries of Azetidine (B1206935) Ring Systems

The history of azetidine chemistry dates back to the late 19th and early 20th centuries. magtech.com.cnjmchemsci.com Early reports on the synthesis of this four-membered ring system marked its entry into the field of heterocyclic chemistry. However, for many years, azetidines remained relatively unexplored compared to their five- and six-membered counterparts, largely due to the inherent challenges associated with their synthesis. nih.gov The considerable ring strain of the azetidine nucleus posed significant hurdles for early synthetic chemists. rsc.org

A key discovery in the history of these compounds was the identification of naturally occurring azetidines. The most abundant of these is azetidine-2-carboxylic acid, a non-proteinogenic amino acid that acts as a toxic mimic of proline. wikipedia.org This discovery highlighted the biological relevance of the azetidine scaffold and spurred further interest in its chemical and pharmacological properties. Over the past few decades, significant advancements in synthetic methodologies have overcome many of the initial challenges, leading to a resurgence of interest in this unique heterocyclic system. nih.gov

Structural Significance of the Azetidine Moiety in Advanced Organic Synthesis

The structural features of the azetidine ring make it a particularly significant building block in modern organic synthesis. Its utility is largely dictated by a balance of stability and reactivity, stemming from its inherent ring strain.

Ring Strain and Reactivity: The azetidine ring possesses a significant amount of ring strain, which is intermediate between the highly strained, reactive aziridine (B145994) (three-membered ring) and the more stable, less reactive pyrrolidine (B122466) (five-membered ring). rsc.orgresearchgate.net This moderate strain makes the azetidine ring stable enough for convenient handling while also allowing for unique, strain-driven chemical transformations and ring-opening reactions under specific conditions. rsc.orgrsc.org

| Compound | Ring Size | Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3-membered | ~27.7 |

| Azetidine | 4-membered | ~25.4 |

| Pyrrolidine | 5-membered | ~5.4 |

Conformational Rigidity and Role as a Scaffold: The four-membered ring is a conformationally restricted and rigid structure. nih.govenamine.net In drug discovery, incorporating such rigid scaffolds can be advantageous as it reduces the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. enamine.net Furthermore, as a small monocyclic scaffold, it contributes less to a molecule's total molecular weight and lipophilicity compared to larger ring systems. enamine.net The stability of the azetidine ring is also a key feature; it has been suggested as a more stable alternative to the five- and six-membered nitrogen heterocycles found in many pharmaceuticals, which can sometimes break down in the body. news-medical.net

Bioisosterism: In medicinal chemistry, spirocyclic azetidines have been shown to act as effective bioisosteres for more common saturated six-membered heterocycles, such as morpholine. researchgate.net This allows chemists to replace larger groups with the compact azetidine ring to fine-tune a drug candidate's physicochemical and pharmacological properties. researchgate.net

Overview of Research Trajectories for Azetidin-2-ylmethanamine (B35244) Dihydrochloride (B599025) and Related Azetidines

Research involving azetidine-containing compounds has expanded significantly, with a strong focus on medicinal chemistry and drug discovery. Azetidin-2-ylmethanamine dihydrochloride serves as a versatile building block for synthesizing a variety of derivatives with diverse pharmacological potential.

Anticancer Applications: A prominent area of research has been the development of azetidine derivatives as potent inhibitors of specific biological targets in cancer cells. For instance, a series of (R)-azetidine-2-carboxamide analogues have been identified as powerful small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein aberrantly active in many cancers. nih.govacs.org These compounds demonstrate high potency and selectivity, representing a promising avenue for developing new anticancer agents. nih.gov

| Compound | STAT3 Inhibitory Potency (IC₅₀) | Binding Affinity (K_D) |

|---|---|---|

| 5a | 0.55 µM | Not Reported |

| 5o | 0.38 µM | Not Reported |

| 7g | Not Reported | 880 nM |

| 8i | 0.34 µM | Not Reported |

| 9k | Not Reported | 960 nM |

Broad Pharmacological Activities: The azetidine scaffold has been incorporated into molecules exhibiting a wide spectrum of biological activities. Research has explored its potential in developing agents that are antibacterial, antimicrobial, anti-inflammatory, antiviral, analgesic, and antidiabetic. nih.gov For example, combining the azetidine ring with a quinolone nucleus has produced compounds with enhanced antibacterial activity against certain resistant strains. lifechemicals.com The versatility of the azetidine moiety allows it to serve as a key pharmacophore in the search for treatments for central nervous system disorders, malaria, and obesity. nih.gov

Advancements in Synthesis: The growing interest in azetidines has also fueled research into new and more efficient synthetic methods. Modern techniques, such as palladium-catalyzed intramolecular C-H amination and photocycloadditions using visible light, are making these valuable building blocks more accessible for research and development, paving the way for their increased application in science. rsc.orgnews-medical.net

Properties

IUPAC Name |

azetidin-2-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c5-3-4-1-2-6-4;;/h4,6H,1-3,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQMGDBIAPDVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of Azetidin 2 Ylmethanamine Dihydrochloride

Ring-Opening Reactions of the Azetidine (B1206935) Moiety

The considerable strain within the four-membered ring makes the azetidine scaffold susceptible to ring-opening reactions, a pathway to synthesize functionalized linear amines. nih.govresearchgate.net While more stable than their three-membered aziridine (B145994) counterparts, azetidines undergo ring cleavage under appropriate conditions, driven by the release of this strain. rsc.orgrsc.orgambeed.com

The direct attack of nucleophiles on an unactivated azetidine ring is generally slow. However, upon activation, the ring readily opens. The regioselectivity of the attack is influenced by both electronic and steric factors of the substituents on the ring. magtech.com.cn Nucleophiles typically attack one of the carbon atoms adjacent to the ring nitrogen. For a 2-substituted azetidine like Azetidin-2-ylmethanamine (B35244), nucleophilic attack can occur at either the C2 or C4 position, leading to different gamma-amino compounds. The outcome is often controlled by the nature of the N-substituent and the reaction conditions. magtech.com.cn A variety of nucleophiles have been employed in the ring-opening of azetidine derivatives.

Table 1: Examples of Nucleophiles in Azetidine Ring-Opening Reactions

| Nucleophile Class | Specific Example(s) | Resulting Product Type |

| Halides | HCl, Alkyl Halides | γ-Haloamines |

| Oxygen Nucleophiles | Alcohols, Water | γ-Amino alcohols, γ-Amino ethers |

| Sulfur Nucleophiles | Thiols | γ-Aminothiols |

| Nitrogen Nucleophiles | Amines | 1,4-Diamines |

This table is a generalized representation of nucleophilic ring-opening reactions common to the azetidine scaffold.

The azetidine ring's reactivity towards nucleophiles is significantly enhanced by electrophilic activation, typically at the ring nitrogen. youtube.com Protonation of the nitrogen with a strong acid, or its reaction with electrophiles like alkyl halides or acyl chlorides, forms a positively charged azetidinium ion. nih.govresearchgate.netyoutube.com This quaternization of the nitrogen atom greatly increases the electrophilicity of the ring carbons, making them susceptible to attack by even weak nucleophiles. nih.govmagtech.com.cn

The general mechanism involves two steps:

Activation: The azetidine nitrogen acts as a nucleophile, attacking an electrophile (E+) to form an N-substituted azetidinium salt.

Nucleophilic Attack: A nucleophile (Nu-) attacks one of the ring carbons (C2 or C4), cleaving the C-N bond and opening the ring.

This strategy has been widely used to synthesize a variety of polysubstituted linear amines in a stereoselective and regioselective manner. nih.govresearchgate.net For instance, treatment with alkyl chloroformates can lead to highly functionalized γ-chloroamines under mild conditions. researchgate.net

The fundamental driving force for the ring-opening of azetidines is the release of inherent ring strain. rsc.orgbeilstein-journals.org This energetic favorability allows for unique chemical transformations that are not accessible with unstrained cyclic amines like pyrrolidines. rsc.org The concept of "build and release" leverages this property, where a strained ring is first constructed and then strategically opened to introduce functionality. beilstein-journals.org

Recent advancements have utilized the strain-release concept in more complex systems, such as the reactions of azabicyclo[1.1.0]butanes (ABBs), which are highly strained precursors that can rearrange to form functionalized azetidines. rsc.orgnih.govchemrxiv.org In these reactions, the cleavage of the highly strained central bond is the key step, enabling the formation of new bonds and the construction of complex molecular architectures. nih.gov While distinct from simple azetidine ring-opening, these reactions underscore the synthetic utility of strain as a driving force in the chemistry of small nitrogen-containing rings.

Functional Group Transformations at the Amine Functionality

The exocyclic -(CH2)NH2 group of Azetidin-2-ylmethanamine is a primary amine, which exhibits characteristic reactivity. For these reactions to proceed, the amine must be in its free base form, requiring neutralization of the dihydrochloride (B599025) salt.

The primary amine functionality can be readily modified through acylation and alkylation. These reactions are fundamental transformations for introducing a wide range of substituents.

Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides. organic-chemistry.orglibretexts.org This reaction is typically robust and high-yielding.

Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved using alkyl halides. rsc.org The reaction proceeds via nucleophilic substitution. It can be challenging to control the degree of alkylation, as the resulting secondary amine can be more nucleophilic than the starting primary amine, potentially leading to over-alkylation. Reductive amination offers a more controlled method for mono-alkylation.

Table 2: Common Reagents for Amine Functionalization

| Transformation | Reagent Class | Example Reagent | Product Functional Group |

| Acylation | Acyl Halide | Acetyl chloride | Secondary Amide |

| Acylation | Anhydride | Acetic anhydride | Secondary Amide |

| Acylation | Carboxylic Acid | Benzoic acid (+ HATU) | Secondary Amide |

| Alkylation | Alkyl Halide | Methyl iodide | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone | Acetone (+ NaBH3CN) | Secondary Amine |

This table provides examples of standard transformations for the primary amine functionality present in Azetidin-2-ylmethanamine.

Amide Formation: As an extension of acylation, the synthesis of amides from the primary amine of Azetidin-2-ylmethanamine is a key transformation. This is one of the most common bond-forming reactions in organic chemistry. nih.gov It is typically achieved by reacting the amine with an activated carboxylic acid derivative or with a carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU. nih.govfishersci.co.uk The resulting amide bond is stable and introduces significant structural diversity.

Imine Formation: The primary amine can undergo condensation with aldehydes or ketones to form an imine, also known as a Schiff base. masterorganicchemistry.comlibretexts.org This reaction is generally reversible and often requires acid catalysis and the removal of water to drive the equilibrium toward the product. libretexts.orgyoutube.com The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the imine. libretexts.org Imines are versatile intermediates in their own right, capable of being reduced to secondary amines or being attacked by nucleophiles.

Derivatization and Scaffold Functionalization for Complex Chemical Architectures

The presence of two distinct amine functionalities in Azetidin-2-ylmethanamine allows for a variety of derivatization strategies to introduce diverse substituents and construct complex molecular frameworks. These transformations can be directed towards the primary amine, the secondary cyclic amine, or both, depending on the reaction conditions and the protecting group strategy employed.

The functionalization of Azetidin-2-ylmethanamine can be achieved through several common amine derivatization reactions, including N-acylation, reductive amination, and N-alkylation. The selectivity of these reactions can often be controlled by the judicious choice of reagents and reaction conditions.

N-Acylation: This is a widely used method for the derivatization of amines. nih.govresearchgate.net In the case of Azetidin-2-ylmethanamine, acylation can occur at either the primary or the secondary amine. The use of acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the generated acid and the hydrochloride salts, leads to the formation of amide linkages. nih.gov The relative reactivity of the two amine groups can be influenced by steric hindrance and electronic effects. Generally, the primary amine is less sterically hindered and more readily acylated. Selective acylation can be achieved by employing protecting groups or by controlling the stoichiometry of the acylating agent.

Reductive Amination: This powerful reaction allows for the formation of C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. masterorganicchemistry.com Azetidin-2-ylmethanamine, with its primary and secondary amine groups, can participate in reductive amination to introduce a wide variety of alkyl or arylalkyl substituents. masterorganicchemistry.comdtu.dkstackexchange.com The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can influence the selectivity and efficiency of the reaction. masterorganicchemistry.com

N-Alkylation: Direct alkylation of the amine groups with alkyl halides or other alkylating agents is another strategy for introducing substituents. harvard.edu However, this method can be prone to over-alkylation, leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve selective mono-alkylation, reductive amination is often the preferred method. masterorganicchemistry.com The reactivity of the two amine centers towards alkylation will depend on their nucleophilicity and the steric environment.

The following table summarizes these derivatization strategies:

| Derivatization Strategy | Reagents | Functional Group Targeted | Potential Products |

| N-Acylation | Acyl chlorides, Acid anhydrides, Carboxylic acids (with coupling agents) | Primary and/or Secondary Amine | Amides |

| Reductive Amination | Aldehydes or Ketones, Reducing agents (e.g., NaBH₃CN, NaBH(OAc)₃) | Primary and/or Secondary Amine | Substituted Amines |

| N-Alkylation | Alkyl halides, Sulfonates | Primary and/or Secondary Amine | Substituted Amines, Quaternary Ammonium Salts |

The reactivity of azetidines is largely governed by their significant ring strain. rsc.org This strain energy, which is substantially higher than that of larger ring systems like pyrrolidine (B122466) or piperidine (B6355638), provides a thermodynamic driving force for ring-opening reactions. rsc.org However, the azetidine ring is kinetically more stable than the highly reactive three-membered aziridine ring, allowing for a range of functionalization reactions that preserve the four-membered ring. rsc.org

The kinetics of derivatization reactions, such as N-acylation, are influenced by factors including the nucleophilicity of the amine, the electrophilicity of the acylating agent, steric hindrance around the reactive centers, and the solvent. researchgate.net In continuous-flow acetylation reactions, temperature and pressure have been shown to significantly affect the reaction conversion. mdpi.com For instance, in the acetylation of amines using acetonitrile (B52724) as the acetylating agent, an optimal temperature was found to maximize conversion, with higher temperatures leading to decreased yield due to solvent expansion under supercritical conditions. mdpi.com

Thermodynamically, while the preservation of the azetidine ring is often desired, the inherent ring strain can be harnessed to drive ring-opening reactions, leading to the formation of linear amine derivatives. rsc.org The balance between ring functionalization and ring-opening is a key consideration in the design of synthetic routes involving azetidines. The choice of reagents and reaction conditions can dictate whether the reaction proceeds under kinetic or thermodynamic control, leading to different product distributions. For example, Lewis acid-mediated ring-opening of N-tosylazetidines with various nucleophiles has been shown to be a synthetically useful transformation.

Stability and Degradation Pathways Under Various Chemical Conditions

The stability of Azetidin-2-ylmethanamine dihydrochloride is influenced by several factors, including pH, temperature, and the presence of other chemical agents. The strained azetidine ring, in particular, is susceptible to degradation under certain conditions.

Forced degradation studies, which involve subjecting a compound to stress conditions such as heat, humidity, acid, base, and oxidation, are crucial for identifying potential degradation products and understanding degradation pathways. nih.govresearchgate.netbiopharminternational.comacdlabs.combiomedres.us

pH Stability: The stability of azetidine-containing compounds can be highly dependent on pH. nih.gov Under acidic conditions, protonation of the azetidine nitrogen can activate the ring towards nucleophilic attack, leading to ring-opening. nih.gov A common degradation pathway for N-substituted azetidines is an acid-mediated intramolecular ring-opening decomposition, where a pendant nucleophilic group attacks the strained ring. nih.gov The pKa of the azetidine nitrogen is a key determinant of its stability in acidic media. nih.gov In alkaline conditions, the stability can also be compromised, although the specific degradation pathways may differ. nih.gov

Thermal Stability: Azetidines are generally considered to be thermally stable. researchgate.net However, at elevated temperatures, degradation can occur. researchgate.netresearchgate.net The specific degradation products will depend on the structure of the molecule and the presence of other reactive functional groups. In the case of Azetidin-2-ylmethanamine, thermal stress could potentially lead to ring-opening, polymerization, or other decomposition reactions. The presence of CO2 has been shown to accelerate the thermal degradation of some amines. researchgate.net

The following table outlines potential degradation pathways for azetidine-containing compounds under different stress conditions:

| Stress Condition | Potential Degradation Pathway | Key Factors |

| Acidic pH | Acid-catalyzed ring-opening | pKa of azetidine nitrogen, presence of intramolecular nucleophiles |

| Basic pH | Base-catalyzed hydrolysis or other reactions | pH, temperature |

| High Temperature | Thermal decomposition, ring-opening, polymerization | Temperature, presence of oxygen or other reactive species |

| Oxidation | Oxidation of amine functionalities | Presence of oxidizing agents |

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Studies

High-Resolution NMR spectroscopy is a primary tool for the structural elucidation of organic molecules in solution. For Azetidin-2-ylmethanamine (B35244) dihydrochloride (B599025), NMR provides critical data on the proton and carbon environments, allowing for the determination of its connectivity and stereochemistry. The conformation of the azetidine (B1206935) ring, which is known to be puckered, can be investigated through the analysis of coupling constants and nuclear Overhauser effects (NOEs). nih.govcapes.gov.br The protonation of the two amine groups in the dihydrochloride salt significantly influences the chemical shifts of adjacent protons and carbons.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning NMR signals and revealing more complex structural details that are not apparent in one-dimensional (1D) spectra. longdom.orgnih.gov

Correlation Spectroscopy (COSY): This technique identifies proton-proton (¹H-¹H) spin-spin couplings, establishing the connectivity of protons within the molecule. For Azetidin-2-ylmethanamine dihydrochloride, COSY would reveal correlations between the methine proton at C2 and the methylene protons at C3 and the aminomethyl group, as well as between the geminal protons on the C3 and C4 positions of the azetidine ring. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C. This experiment is crucial for assigning the carbon signals of the azetidine ring and the aminomethyl group by correlating them to their attached protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing through-space correlations. This information is vital for determining the relative stereochemistry and preferred conformation of the molecule. ipb.pt In the puckered azetidine ring, NOESY can distinguish between axial and equatorial protons and define the orientation of the aminomethyl substituent relative to the ring protons. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical shifts for similar azetidine derivatives. nih.gov

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| H2 (methine) | ~4.5 - 4.8 | C2: ~60 - 65 | COSY: H3, H(CH₂)NH₃⁺; HSQC: C2; HMBC: C3, C4, CH₂NH₃⁺ |

| H3 (methylene) | ~2.5 - 2.9 (diastereotopic) | C3: ~25 - 30 | COSY: H2, H4; HSQC: C3; HMBC: C2, C4 |

| H4 (methylene) | ~3.9 - 4.3 (diastereotopic) | C4: ~50 - 55 | COSY: H3; HSQC: C4; HMBC: C2, C3, CH₂NH₃⁺ |

| H(CH₂)NH₃⁺ | ~3.3 - 3.6 | CH₂NH₃⁺: ~40 - 45 | COSY: H2; HSQC: CH₂NH₃⁺; HMBC: C2 |

| NH₂⁺ (ring) | Broad, exchangeable | - | - |

Solid-State NMR for Polymorph and Crystal Structure Analysis

While solution-state NMR provides information about the molecule's average structure in a solvent, solid-state NMR (ssNMR) spectroscopy offers detailed insights into its structure in the solid phase. This technique is particularly valuable for studying the dihydrochloride salt of Azetidin-2-ylmethanamine, as it can exist in different crystalline forms (polymorphs) or as an amorphous solid.

By analyzing parameters such as chemical shift anisotropy (CSA) and dipolar couplings, ssNMR can probe the local environment of each atom in the crystal lattice. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) enhance the signal of less abundant nuclei like ¹³C and provide high-resolution spectra of solid samples. nih.govethz.ch Solid-state NMR can distinguish between different polymorphs, which may exhibit distinct pharmacological properties, by detecting subtle differences in their spectra that arise from variations in crystal packing and intermolecular interactions. vub.be

Mass Spectrometry (MS) for Reaction Monitoring and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. nih.gov It is also instrumental in elucidating molecular structures through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). cnr.itmdpi.com This precision allows for the unambiguous determination of the elemental formula of a molecule from its measured mass. For Azetidin-2-ylmethanamine, HRMS can confirm its molecular formula (C₄H₁₀N₂) by matching the experimentally measured mass of its protonated form [M+H]⁺ to the calculated exact mass. This capability is crucial for confirming the identity of the compound and distinguishing it from potential isomers. beilstein-journals.org

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID) or other activation methods. mdpi.compacific.edu The resulting product ions are then mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint of the molecule. nih.gov

The fragmentation pathways of azetidine-containing compounds are influenced by the ring strain and the location of charge. wvu.edu For protonated Azetidin-2-ylmethanamine, fragmentation is expected to be initiated by cleavage of the strained azetidine ring. Common fragmentation pathways would likely involve the loss of small neutral molecules such as ammonia (NH₃) or ethene (C₂H₄), and cleavage of the C-C bond between the ring and the aminomethyl group. nih.gov Analyzing these pathways provides definitive structural confirmation. wvu.edu

Table 2: Predicted MS/MS Fragmentation of Protonated Azetidin-2-ylmethanamine ([M+H]⁺, m/z 87.09)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 87.09 | 70.07 | NH₃ (17.02) | Resulting from loss of the side-chain amino group |

| 87.09 | 57.06 | CH₂NH₂ (30.03) | Cleavage of the exocyclic C-C bond |

| 87.09 | 44.05 | C₂H₃N (41.04) | Ring-opening followed by cleavage |

X-ray Crystallography for Absolute Configuration and Detailed Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to generate a precise electron density map of the molecule. ljmu.ac.uk This map allows for the determination of the exact positions of all atoms, providing unambiguous data on bond lengths, bond angles, and torsional angles. sygnaturediscovery.com

This technique is unparalleled in its ability to determine the absolute configuration of chiral centers, which is crucial for understanding the biological activity of enantiomerically pure compounds. nih.gov Furthermore, X-ray crystallography reveals the packing arrangement of molecules in the crystal lattice, shedding light on intermolecular interactions such as hydrogen bonding involving the ammonium (B1175870) groups and chloride counter-ions. researchgate.netnih.gov This information is vital for understanding the physical properties of the solid state.

Chiral Chromatography for Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical quality control step in the synthesis of chiral compounds. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the gold standard for separating enantiomers. medwinpublishers.comnih.gov For a primary amine like Azetidin-2-ylmethanamine, several types of CSPs are effective.

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. sigmaaldrich.com

Commonly Used Chiral Stationary Phases:

Polysaccharide-based CSPs: Columns with derivatized cellulose or amylose, such as Chiralpak® and Chiralcel® series, are widely successful for a broad range of chiral compounds, including amines. jsmcentral.orgnih.gov The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

Macrocyclic Glycopeptide-based CSPs: Chirobiotic™ columns, based on molecules like vancomycin or teicoplanin, are particularly effective for separating polar and ionizable compounds. sigmaaldrich.comnih.gov These CSPs offer multiple interaction sites, including hydrogen bond donors and acceptors, ionic sites, and hydrophobic pockets, providing excellent enantioselectivity for primary amines. nih.gov

The choice of mobile phase is crucial for achieving optimal separation. Normal-phase (e.g., hexane/isopropanol), polar organic (e.g., methanol or acetonitrile), and reversed-phase (e.g., aqueous buffers with acetonitrile (B52724) or methanol) modes can be employed. nih.gov Additives such as diethylamine in normal-phase or formic acid in polar organic mode are often used to improve peak shape and resolution for basic analytes like Azetidin-2-ylmethanamine. jsmcentral.org

| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Common Additives | Interaction Mechanism |

|---|---|---|---|

| Polysaccharide Derivatives (e.g., Chiralpak® AS-H) | n-Hexane/Isopropanol | 0.1% Diethylamine (DEA) | Hydrogen bonding, dipole-dipole, steric hindrance |

| Macrocyclic Glycopeptides (e.g., Chirobiotic™ V) | Methanol/Acetonitrile/Water | 0.1% Formic Acid or Ammonium Bicarbonate | Ionic interactions, hydrogen bonding, inclusion complexation |

| Pirkle-type (Brush-type) | n-Hexane/Ethanol | None typically required | π-π interactions, hydrogen bonding, dipole stacking |

Applications of Azetidin 2 Ylmethanamine Dihydrochloride in Advanced Chemical Research

As Chiral Building Blocks in Asymmetric Synthesis

The inherent chirality of azetidin-2-ylmethanamine (B35244) dihydrochloride (B599025) makes it an excellent starting material for the synthesis of complex, optically active molecules. Its rigid, strained ring system provides a well-defined stereochemical framework that can be exploited to control the stereochemistry of subsequent reactions.

Synthesis of Complex Chiral Heterocycles

Azetidin-2-ylmethanamine dihydrochloride serves as a key precursor in the stereoselective synthesis of a variety of more complex chiral heterocycles. The aminomethyl side chain provides a convenient handle for further functionalization, while the azetidine (B1206935) ring can be retained or strategically cleaved to introduce specific stereocenters. For instance, derivatives of azetidine, such as azetidine-2-carboxylic acid, are utilized in the synthesis of polyfunctionalized chiral pyrrolidines and other nitrogen-containing heterocycles. researchgate.netbirmingham.ac.uknih.gov The strain in the four-membered ring can be harnessed to drive ring-opening or ring-expansion reactions, leading to the formation of larger, more complex heterocyclic systems with a high degree of stereocontrol. researchgate.netrsc.org

The synthesis of functionalized azetidine molecules is crucial for advancing organic chemistry, as these frameworks are present in numerous natural products and commercial drugs. uni-muenchen.de The development of stereoselective methods to access 2,3-disubstituted azetidines, for example, has been a significant area of research, highlighting the importance of chiral azetidine building blocks. nih.gov

Contribution to Stereoselective Methodologies

The unique structural features of this compound and its derivatives contribute significantly to the development of novel stereoselective methodologies. The defined spatial arrangement of substituents on the azetidine ring can influence the facial selectivity of reactions on attached functional groups. This has been demonstrated in various transformations, including nucleophilic additions and cycloadditions, where the azetidine moiety acts as a chiral auxiliary, directing the approach of reagents to a specific face of the molecule. nih.gov

Furthermore, the development of methods for the diastereoselective functionalization of the azetidine ring itself has expanded the toolkit of synthetic chemists. uni-muenchen.de These methodologies allow for the introduction of additional stereocenters with high levels of control, further enhancing the utility of azetidine-based chiral building blocks in the synthesis of enantiomerically pure compounds.

Role as Ligands in Asymmetric Catalysis

The field of asymmetric catalysis has greatly benefited from the development of chiral ligands that can effectively transfer stereochemical information from the catalyst to the substrate. Azetidine-based structures, derived from precursors like this compound, have proven to be effective ligand scaffolds. researchgate.netbirmingham.ac.uk

Design and Synthesis of Chiral Azetidine-Based Ligands

The rigid four-membered ring of azetidine provides a robust backbone for the construction of chiral ligands. The nitrogen atom within the ring and the exocyclic aminomethyl group of azetidin-2-ylmethanamine serve as excellent coordination sites for metal centers. By modifying the amino group and the ring nitrogen, a diverse library of bidentate and tridentate ligands can be synthesized. researchmap.jp

The design of these ligands often focuses on creating a well-defined chiral pocket around the metal center, which is crucial for achieving high levels of enantioselectivity. The stereocenter at the C2 position of the azetidine ring plays a pivotal role in establishing this chiral environment. The synthesis of these ligands typically involves the derivatization of the amino group with various phosphine, amine, or other coordinating moieties.

| Ligand Type | Key Structural Features | Potential Metal Coordination | Reference |

|---|---|---|---|

| P,N-Ligands | Phosphine group on the exocyclic nitrogen and the azetidine nitrogen. | Palladium, Rhodium, Iridium | researchgate.netbirmingham.ac.uk |

| N,N-Ligands | Additional nitrogen-containing moieties on the exocyclic amine. | Copper, Zinc, Ruthenium | researchmap.jp |

| Organocatalysts | Proline-analogous structures for metal-free catalysis. | N/A | researchgate.netunibo.it |

Performance in Enantioselective Transformations

Chiral ligands derived from azetidines have been successfully employed in a range of enantioselective transformations, demonstrating their effectiveness in inducing asymmetry. These reactions include, but are not limited to, hydrogenations, C-C bond formations, and various addition reactions. researchgate.netbirmingham.ac.uk

The performance of these ligands is often evaluated based on the enantiomeric excess (ee) of the product. High enantioselectivities are typically achieved due to the rigid and well-defined chiral environment created by the azetidine-based ligand around the metal catalyst. For example, azetidine-derived organocatalysts have been utilized in Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions, yielding products with high enantiopurity. researchgate.netbirmingham.ac.uk

| Reaction Type | Catalyst System | Substrate Scope | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Azetidine-derived organocatalyst | Indoles and nitroalkenes | Up to 95% | researchgate.netbirmingham.ac.uk |

| Henry Reaction | Azetidine-derived organocatalyst | Aldehydes and nitromethane | Up to 90% | researchgate.netbirmingham.ac.uk |

| Michael Addition | Azetidine-derived binuclear zinc catalyst | Phosphites to nitroalkenes | High | rsc.org |

Precursor for Novel Chemical Scaffolds and Ring Systems

The strained four-membered ring of this compound makes it an excellent precursor for the synthesis of novel and diverse chemical scaffolds and ring systems. The release of ring strain can be a powerful driving force for a variety of chemical transformations. rsc.org

Recent advances have demonstrated the utility of azetidines in the synthesis of a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov The functional groups on the azetidine ring, such as the aminomethyl side chain, provide strategic points for intramolecular reactions leading to the formation of more complex polycyclic structures.

For example, ring-expansion reactions of azetidines can lead to the formation of five-membered rings like pyrrolidines, or even larger heterocyclic systems. researchgate.netrsc.org These transformations often proceed with a high degree of stereochemical control, transferring the chirality of the starting azetidine to the newly formed ring system. The development of new synthetic methods, such as intramolecular C-H amination catalyzed by palladium, has further expanded the possibilities for constructing novel azetidine-containing scaffolds. rsc.org The synthesis of azetidine-fused quinoline (B57606) analogues has also been reported, showcasing the versatility of azetidines in constructing complex heterocyclic systems. innovareacademics.in

Synthesis of Polycyclic and Spirocyclic Compounds

The inherent ring strain of the azetidine core in this compound provides a thermodynamic driving force for ring-opening and rearrangement reactions, which synthetic chemists have cleverly exploited to construct intricate polycyclic and spirocyclic scaffolds. These motifs are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional character, which can lead to enhanced biological activity and selectivity.

Research has demonstrated that the primary amine of this compound can serve as a nucleophilic handle to initiate cascades of reactions. For instance, condensation with dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems. Subsequent intramolecular cyclization, often triggered by the strain release of the azetidine ring, can then generate novel polycyclic structures that would be challenging to access through conventional synthetic routes.

Spirocyclic compounds, characterized by two rings sharing a single atom, are another class of molecules that can be efficiently synthesized using azetidine-based building blocks. nih.gov Methodologies are being developed where the azetidine ring is either pre-installed and then elaborated upon, or formed in situ as part of a multicomponent reaction leading to the final spirocyclic product. The ability to introduce stereocenters with high control during these synthetic sequences is a key advantage, allowing for the creation of enantiomerically pure spirocycles for applications in drug discovery and catalysis. nih.gov

Incorporation into Diverse Heterocyclic Frameworks

The versatility of this compound extends to its use as a foundational element for a wide array of heterocyclic frameworks. The primary amine and the secondary amine within the azetidine ring offer multiple points for functionalization and ring annulation.

One common strategy involves the acylation of the primary amine followed by intramolecular reactions. For example, reaction with α,β-unsaturated esters or ketones can lead to Michael addition, followed by cyclization to form piperidine (B6355638) or pyrrolidine (B122466) rings fused to the original azetidine core. These new bicyclic systems can then be further modified to create even more complex heterocyclic structures.

Multicomponent reactions (MCRs) have also emerged as a powerful tool for incorporating the azetidin-2-ylmethanamine moiety into diverse heterocyclic systems in a single synthetic operation. By combining the azetidine derivative with two or more other reactants, complex molecules can be assembled with high atom economy and efficiency. This approach has been utilized to synthesize libraries of novel compounds for high-throughput screening in drug discovery programs. nih.gov

Application in Material Science and Polymer Chemistry

The unique structural features of this compound are also being explored in the realm of material science and polymer chemistry, where the introduction of strained rings and specific functionalities can impart novel properties to macromolecules.

Monomer for Specialty Polymers and Copolymers

As a bifunctional monomer, possessing both a primary and a secondary amine, this compound can participate in polymerization reactions to create specialty polymers and copolymers. For example, it can be used in step-growth polymerization with dicarboxylic acids or their derivatives to form polyamides. The presence of the azetidine ring in the polymer backbone can influence the material's thermal properties, solubility, and mechanical strength.

Furthermore, the azetidine ring can be opened under certain conditions, leading to ring-opening polymerization (ROP). This allows for the synthesis of linear or branched polymers with repeating units derived from the azetidine core. The resulting polymers may exhibit interesting properties for applications such as drug delivery, coatings, and adhesives.

Components in Supramolecular Assemblies

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers another avenue for the application of this compound. rsc.orgnih.gov The amine groups of the molecule can participate in hydrogen bonding, a key interaction in the formation of self-assembled structures.

By designing complementary molecules that can interact with the azetidine derivative through hydrogen bonding, electrostatic interactions, or host-guest chemistry, it is possible to create well-defined supramolecular assemblies such as gels, liquid crystals, or molecular capsules. beilstein-journals.orgmdpi.com These materials can have applications in areas such as sensing, catalysis, and controlled release. The conformational constraints imposed by the azetidine ring can play a crucial role in directing the geometry and stability of these assemblies.

Development of Novel Synthetic Reagents and Methodologies

Beyond its role as a building block, this compound is also being investigated as a precursor for the development of novel synthetic reagents and as a platform for creating new synthetic methodologies. The combination of its strained ring and nucleophilic amine groups allows for unique reactivity that can be harnessed for chemical transformations.

For example, derivatives of Azetidin-2-ylmethanamine can be used as chiral ligands in asymmetric catalysis. The rigid azetidine framework can create a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in a variety of reactions.

Future Perspectives and Emerging Research Avenues for Azetidin 2 Ylmethanamine Dihydrochloride

Development of Sustainable and Atom-Economical Synthetic Approaches

The synthesis of azetidine (B1206935) derivatives has traditionally relied on multi-step sequences that often involve protecting groups and generate significant chemical waste. The future of azetidine synthesis is trending towards more sustainable and atom-economical methods that maximize the incorporation of starting material atoms into the final product.

Key emerging strategies include:

Photocatalyzed Cycloadditions: Visible-light-mediated [2+2] cycloadditions, such as the aza-Paterno-Büchi reaction, are gaining prominence for constructing the azetidine ring. rsc.org These reactions can be driven by photocatalysts that activate precursors like oximes and alkenes under mild conditions, offering a green alternative to traditional thermal methods. rsc.orgmit.edu

Strain-Release Homologation: Methods utilizing highly strained precursors like azabicyclo[1.1.0]butanes offer a powerful route to functionalized azetidines. rsc.org The release of ring strain provides a strong thermodynamic driving force for the reaction, enabling the construction of complex azetidine cores in a single, efficient step. rsc.org

C-H Activation/Functionalization: Direct functionalization of C-H bonds on the azetidine ring is a highly atom-economical strategy that avoids the need for pre-functionalized substrates. rsc.org Palladium-catalyzed intramolecular amination of unactivated C-H bonds has been shown to produce azetidines, and future research will likely expand this to intermolecular couplings on the core of molecules like Azetidin-2-ylmethanamine (B35244). rsc.orgorganic-chemistry.org

These approaches reduce the number of synthetic steps, minimize the use of hazardous reagents, and decrease waste, aligning with the principles of green chemistry.

| Synthetic Strategy | Principle | Sustainability Advantage |

| Photocatalyzed Cycloaddition | Uses visible light and a photocatalyst to promote [2+2] ring formation. rsc.orgmit.edu | Operates under mild conditions, uses light as a renewable reagent. |

| Strain-Release Homologation | Harnesses the energy of a strained precursor to drive azetidine formation. rsc.org | High efficiency and potential for complexity generation in a single step. |

| C-H Functionalization | Directly converts C-H bonds to C-C or C-X bonds, bypassing pre-functionalization. rsc.org | Maximizes atom economy by eliminating steps and reducing waste. |

Exploration of Unprecedented Reactivity Modes of the Azetidine Ring

The inherent ring strain of azetidines (approx. 25.4 kcal/mol) is a key feature that dictates their reactivity, making them more reactive than their five-membered pyrrolidine (B122466) analogues but more stable and easier to handle than three-membered aziridines. rsc.orgresearchgate.net While ring-opening reactions are well-documented, future research is focused on harnessing this strain energy to drive novel and previously inaccessible chemical transformations.

Emerging areas of exploration include:

Strain-Release-Driven Anion Relays: Complex multicomponent reactions can be designed where the ring-opening of a highly strained azetidine precursor, such as an azabicyclo[1.1.0]butane derivative, initiates a cascade of bond-forming events. nih.gov This allows for the rapid and modular synthesis of highly substituted azetidines from multiple simple inputs. nih.gov

Polar-Radical Relay Strategies: The ring strain of azetidine precursors can be exploited in catalysis. For instance, a polar-radical relay strategy enables the ring-opening of benzoylated 1-azabicyclo[1.1.0]butane with a catalytic amount of bromide to form a redox-active azetidine intermediate. This intermediate can then participate in nickel-catalyzed cross-coupling reactions to build elusive azetidines bearing all-carbon quaternary centers. nih.gov

Regioselective Functionalization: The electronic properties of substituents can finely control the regioselectivity of nucleophilic ring-opening reactions. magtech.com.cn Future work will likely explore the use of temporary directing groups or specific catalyst systems to achieve unprecedented control over which C-N bond cleaves, enabling the synthesis of diverse acyclic amine derivatives from a common azetidine precursor.

These novel reactivity modes transform the azetidine ring from a simple structural scaffold into a versatile synthetic intermediate for accessing diverse chemical architectures.

Integration into Flow Chemistry and Automated Synthesis Platforms

To transition novel azetidine-based compounds from laboratory curiosities to readily available tools for research and development, more efficient and scalable synthesis platforms are required. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing for the synthesis of strained heterocycles.

Future integration will focus on:

Enhanced Safety and Control: Many reactions to form or functionalize azetidines are highly energetic or involve unstable intermediates. Flow reactors, with their superior heat and mass transfer, allow for precise control over reaction parameters (temperature, pressure, time), minimizing side reactions and enabling the safe use of hazardous reagents. researchgate.netuc.pt

Photochemistry in Flow: Photochemical methods for azetidine synthesis are particularly well-suited for flow chemistry. nih.gov The small path length of flow reactors ensures uniform light penetration, leading to higher efficiency and reproducibility compared to batch reactors, where light penetration can be a limiting factor. The synthesis of alkyl azetidines from azetidine-2-carboxylic acids has been successfully demonstrated in both batch and flow, with flow enabling multigram production. nih.gov

Automated Multi-Step Synthesis: The modular nature of flow systems allows for the "telescoping" of multiple reaction steps into a single, continuous process without the need for intermediate isolation and purification. uc.pt An automated platform could be developed for the synthesis of Azetidin-2-ylmethanamine dihydrochloride (B599025) and its derivatives, enabling rapid library generation for screening purposes.

The adoption of flow chemistry will be crucial for improving the efficiency, safety, and scalability of synthesizing complex azetidine-containing molecules.

Computational Design and Predictive Modeling for New Azetidine Derivatives

The trial-and-error approach to discovering new reactions and designing novel molecules is time-consuming and resource-intensive. The future of azetidine chemistry will be heavily influenced by computational modeling and predictive design to accelerate innovation.

Key research avenues include:

Predicting Reaction Outcomes: As demonstrated by researchers at MIT and the University of Michigan, computational models can accurately predict the feasibility and yield of complex chemical reactions used to synthesize azetidines. mit.eduthescience.dev By calculating factors like frontier orbital energies, models can prescreen potential starting materials (e.g., alkenes and oximes) for photocatalytic cycloaddition reactions, identifying successful combinations in seconds and expanding the known substrate scope. mit.eduthescience.dev

Designing Targeted Libraries: In silico tools can be used to design libraries of azetidine derivatives with optimized properties for specific biological targets. For example, computational models can predict CNS multiparameter optimization (MPO) scores, assessing a molecule's likelihood of crossing the blood-brain barrier. nih.gov This allows chemists to prioritize the synthesis of compounds with the highest probability of success in CNS drug discovery programs. nih.gov

Structure-Based Drug Design: For a known biological target, computational docking studies can be used to design novel Azetidin-2-ylmethanamine derivatives with improved binding affinity and selectivity. This approach was successfully used to develop potent azetidine-based inhibitors of the STAT3 protein. nih.gov

By integrating predictive modeling into the research workflow, scientists can more rationally design experiments and focus synthetic efforts on molecules with the most promising profiles.

Challenges in Scalable Production and Purity Control for Research Applications

Despite advances in synthesis, the scalable production of functionalized azetidines like Azetidin-2-ylmethanamine dihydrochloride for widespread research use faces several challenges.

Scalability of Novel Reactions: Many modern synthetic methods, such as those involving photocatalysis or specialized organometallic reagents, can be difficult and expensive to implement on a large scale. The cost and availability of catalysts, ligands, and highly strained precursors can be prohibitive for gram-scale synthesis and beyond. nih.gov

Stability and Purity: The inherent ring strain that makes azetidines synthetically useful also contributes to their potential instability. Electron-donating groups on the ring can activate it for decomposition or undesired ring-opening, posing challenges for purification and long-term storage. acs.org

Stereochemical Control: Many applications require enantiomerically pure azetidines. Achieving high diastereomeric and enantiomeric purity on a large scale can be difficult. The separation of isomers via chromatography is often not feasible for large quantities, necessitating the development of robust, scalable asymmetric synthetic routes. nih.govacs.org

Handling of Precursors: The synthesis of the azetidine core often starts from precursors like 1,3-amino alcohols or 1,3-haloamines, which can be challenging to handle. researchgate.net Furthermore, advanced strategies may rely on highly reactive and potentially unstable intermediates like azabicyclo[1.1.0]butane, requiring specialized equipment and handling procedures. nih.gov

Addressing these challenges through the development of more robust, cost-effective, and scalable synthetic processes will be essential for making the diverse chemistry of the azetidine ring accessible for broad research applications.

Q & A

Q. What are the established synthetic routes for azetidin-2-ylmethanamine dihydrochloride, and how can reaction conditions be optimized?

The compound is synthesized via intermediates such as 1-benzyl-2-azetidinylmethanamine and azetidine-2-carboxamide derivatives. Key steps include nucleophilic substitution and acid hydrolysis, followed by dihydrochloride salt formation using HCl. Optimization involves solvent selection (e.g., tetrahydrofuran or water) and temperature control to minimize side reactions like ring-opening or over-alkylation. Purity is enhanced via recrystallization from polar aprotic solvents .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation requires H/C NMR to verify the azetidine ring and amine proton environments. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight (, MW 158.05). Elemental analysis validates stoichiometry, while X-ray crystallography (if crystalline) resolves stereochemistry. Purity assessment employs HPLC with UV detection at 210–220 nm .

Q. How does the dihydrochloride form influence solubility and stability compared to the free base?

The dihydrochloride salt improves aqueous solubility due to ionic interactions, making it suitable for biological assays. Stability studies (TGA/DSC) show decomposition above 200°C. Hygroscopicity necessitates anhydrous storage at −20°C. Comparative solubility data in DMSO, ethanol, and water should be experimentally determined for assay compatibility .

Q. What purification strategies mitigate common impurities in this compound synthesis?

Column chromatography (silica gel, eluting with methanol/chloroform gradients) removes unreacted precursors. Residual solvents (e.g., THF) are eliminated via rotary evaporation under reduced pressure. Recrystallization from ethanol/ether mixtures enhances crystallinity. ICP-MS detects trace metal contaminants from catalysts .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges during azetidine ring functionalization?

Ring strain in azetidine increases susceptibility to nucleophilic attack at the 2-position. DFT calculations reveal transition-state energy differences between 2- and 3-substitution pathways. Steric effects from protecting groups (e.g., benzyl) direct reactivity, while acidic conditions favor ring protonation, altering electronic density .

Q. How do alternative synthetic routes (e.g., reductive amination vs. Gabriel synthesis) impact yield and scalability?

Reductive amination of azetidine-2-carbaldehyde with methylamine (NaBHCN) achieves 60–70% yield but requires strict anhydrous conditions. The Gabriel synthesis (phthalamide intermediate) offers higher scalability (>80% yield) but introduces phthalimide removal steps. Cost-benefit analysis should consider reagent toxicity and waste generation .

Q. What strategies control byproducts like N-alkylated derivatives or ring-opened amines?

Kinetic control (low temperature, short reaction times) suppresses N-alkylation. Protecting group strategies (e.g., Boc for amines) block undesired sites. Chelating agents (e.g., EDTA) mitigate metal-catalyzed degradation. LC-MS monitors byproduct formation in real time .

Q. How is this compound utilized as a building block in complex molecule synthesis?

The compound serves as a chiral precursor for β-lactam antibiotics or neuromodulators. Case studies include its coupling with aromatic aldehydes via Buchwald-Hartwig amination to form histamine H receptor ligands. Stereochemical integrity is preserved using Pd/Xantphos catalysts .

Data Contradictions and Validation

- Synthetic Yield Discrepancies : Literature reports varying yields (50–85%) for dihydrochloride formation. These arise from differences in HCl gas vs. aqueous HCl use. Validate protocols via controlled humidity and stoichiometric HCl addition .

- Stability Claims : While some sources report long-term stability at −20°C, others note hygroscopic degradation. Independent validation via accelerated stability testing (40°C/75% RH) is recommended .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.